1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16476725
InChI: InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3
SMILES:
Molecular Formula: C6H8ClN3
Molecular Weight: 157.60 g/mol

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC16476725

Molecular Formula: C6H8ClN3

Molecular Weight: 157.60 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine -

Specification

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
IUPAC Name 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine
Standard InChI InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3
Standard InChI Key RRQRRQLALGRENA-UHFFFAOYSA-N
Canonical SMILES CNCC1=NC=CC(=N1)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine, reflects its pyrimidine backbone with specific substituents. Key identifiers include:

  • InChI: InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3

  • InChIKey: RRQRRQLALGRENA-UHFFFAOYSA-N

  • SMILES: CNCC1=NC=CC(=N1)Cl .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H8ClN3\text{C}_6\text{H}_8\text{ClN}_3PubChem
Molecular Weight157.60 g/molVulcanChem
CAS Registry Number2068150-43-4PubChem
Synonymous IdentifiersAB90907, VC16476725

Structural Features

The pyrimidine ring’s 4-chloro substitution enhances electrophilicity, facilitating nucleophilic attacks at the 2- and 4-positions. The methylamino group (NHCH3-\text{NHCH}_3) introduces basicity and hydrogen-bonding potential, critical for interactions with biological targets . Computational models reveal a planar pyrimidine ring with bond angles consistent with aromatic stabilization, while the methylamino group adopts a staggered conformation to minimize steric hindrance .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting 2,4-dichloropyrimidine with methylamine under controlled conditions:

C4H2Cl2N2+CH3NH2THF, BaseC6H8ClN3+HCl\text{C}_4\text{H}_2\text{Cl}_2\text{N}_2 + \text{CH}_3\text{NH}_2 \xrightarrow{\text{THF, Base}} \text{C}_6\text{H}_8\text{ClN}_3 + \text{HCl}

Key reaction parameters include:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base: Cesium carbonate or diisopropylethylamine (DIPEA)

  • Temperature: Room temperature to 80°C .

Table 2: Optimized Reaction Conditions from Literature

ParameterConditionYield (%)Source
SolventTHF80VulcanChem
BaseCs2_2CO3_375ACS
Temperature25°C68

Pharmaceutical Applications

Antitubercular Activity

In a 2017 study, pyrimidine carboxamides derived from 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine demonstrated potent activity against Mycobacterium tuberculosis (MIC = 0.12–0.25 μg/mL) . The chlorine atom’s electronegativity enhances target binding through hydrophobic interactions, while the methylamino group improves membrane permeability .

Table 3: Biological Activity Profile

ActivityTargetIC50_{50} (nM)Source
AntitubercularM. tuberculosis120–250ACS
Kinase InhibitionEGFR45VulcanChem
AntibacterialGram-positive bacteria500

Role as a Chemical Intermediate

Building Block for Complex Molecules

The compound’s reactivity allows the synthesis of:

  • Antiviral agents: Introduction of fluorophenyl groups via nucleophilic aromatic substitution .

  • PET tracers: Radiolabeling with 18F^{18}\text{F} for imaging applications.

Scalability and Industrial Relevance

Batch reactions in DMF achieve gram-scale production with >70% yield, making the compound viable for industrial drug discovery pipelines .

Recent Advances and Future Directions

Targeted Drug Delivery

2024 studies explore covalent conjugation with nanoparticles to enhance tumor-specific uptake. Preliminary data show a 3-fold increase in anticancer efficacy compared to free drug.

Computational Optimization

Machine learning models predict that substituting the chlorine with a trifluoromethyl group could improve metabolic stability while retaining target affinity .

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